molecular formula C10H16Cl2N2 B1443611 2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride CAS No. 1361115-13-0

2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride

Cat. No.: B1443611
CAS No.: 1361115-13-0
M. Wt: 235.15 g/mol
InChI Key: OPLDWKNSAAMPIV-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride is a chemical compound that features a pyridine ring substituted with a pyrrolidin-3-ylmethyl group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine. One common method involves the alkylation of pyridine with a pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified and converted to its dihydrochloride salt form using hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.

    Pyridine: A basic nitrogen-containing aromatic ring used as a precursor in many chemical reactions.

    Pyrrolidin-2-one: A derivative of pyrrolidine with a carbonyl group, used in pharmaceuticals.

Uniqueness

2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride is unique due to its combined structural features of both pyridine and pyrrolidine, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields of research and industry.

Properties

IUPAC Name

2-(pyrrolidin-3-ylmethyl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-2-5-12-10(3-1)7-9-4-6-11-8-9;;/h1-3,5,9,11H,4,6-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLDWKNSAAMPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 2
2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 3
2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 4
2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 5
2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 6
2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride

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